
2,6-Diamino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-二氨基-9-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)-9H-嘌呤是一种高度复杂且科学先进的化合物。由于其作为抗病毒和抗癌剂的潜力,它引起了广泛的关注。该化合物对DNA病毒(如疱疹病毒)和各种癌症形式特别有效,使其成为医学研究和治疗干预的宝贵研究对象。
准备方法
合成路线和反应条件
2,6-二氨基-9-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)-9H-嘌呤的合成涉及多个步骤,从阿拉伯呋喃糖基部分的制备开始,然后将其连接到嘌呤碱基。反应条件通常涉及使用保护基团来确保对分子特定位点的选择性反应。常用试剂包括用于羟基保护的苯甲酰氯以及各种催化剂以促进偶联反应。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但在更大规模上进行。该工艺针对产量和纯度进行了优化,通常涉及连续流动反应器和自动化系统以确保质量一致性。质量控制措施(如高效液相色谱 (HPLC))用于监测最终产品的纯度。
化学反应分析
反应类型
2,6-二氨基-9-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)-9H-嘌呤经历各种化学反应,包括:
氧化: 这种反应可以修饰嘌呤碱基,可能会改变其生物活性。
还原: 还原反应可用于去除保护基团或修饰官能团。
取代: 亲核取代反应很常见,尤其是在嘌呤碱基上的氨基。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠和氢化铝锂等还原剂经常使用。
取代: 叠氮化钠和各种烷基卤化物等试剂用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化会导致形成具有改变的电子特性的嘌呤衍生物,而取代反应可以引入新的官能团,从而增强化合物的生物活性。
科学研究应用
Antitumor Applications
Mechanism of Action
The compound exhibits cytotoxic properties that have been investigated in various cancer cell lines. Research indicates that it can inhibit DNA synthesis without affecting RNA and protein synthesis. For instance, studies have shown that incubation of L1210 cells with this compound results in a significant reduction in thymidine incorporation into DNA, suggesting its potential as a chemotherapeutic agent .
Case Studies
- Cell Line Studies : In vitro studies demonstrated that 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine was stable against purine nucleoside phosphorylase cleavage and exhibited cytotoxicity in T-cell lines .
- Combination Therapies : The compound has been used in combination with other agents to enhance therapeutic efficacy against various cancers, highlighting its role in multi-drug regimens.
Antiviral Applications
Antitrypanosomal Activity
Recent findings have illustrated the compound's effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. Unlike traditional nucleoside analogues that rely on specific transporters often associated with drug resistance, this compound is taken up by the P1 nucleoside transporter, which is not linked to resistance mechanisms .
Research Findings
- Pharmacodynamics : The compound demonstrated high catalytic efficiency with T. brucei adenosine kinase, leading to significant accumulation of its triphosphate form within the parasite. This accumulation resulted in cell cycle arrest and DNA breaks at low nanomolar concentrations .
- Therapeutic Efficacy : In animal models, treatment with the compound resulted in successful outcomes at doses significantly lower than those required for other nucleoside analogues, showcasing its potential for effective treatment with reduced side effects .
Prebiotic Chemistry
Role in Nucleic Acid Synthesis
The compound has been studied for its implications in prebiotic chemistry, particularly in the context of the origins of life on Earth. Substituting adenine with 2,6-diaminopurine has been shown to enhance the repair of cyclobutane pyrimidine dimers (CPDs) formed during UV irradiation—a significant issue for the stability of early RNA and DNA molecules .
Research Insights
- Photostability : The ability of 2,6-diaminopurine to facilitate high yields of CPD repair suggests it could have played a crucial role in the stability and functionality of primordial nucleic acids under prebiotic conditions .
- Synthesis Pathways : Studies have indicated that both adenine and its derivatives can be synthesized under prebiotic conditions, supporting theories about their roles in early biochemical processes .
Summary Table of Applications
作用机制
2,6-二氨基-9-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)-9H-嘌呤的作用机制与其掺入病毒DNA有关,导致DNA合成终止。该化合物靶向病毒DNA聚合酶,抑制其活性并阻止病毒基因组的复制。在癌细胞中,它干扰DNA合成和修复机制,导致细胞死亡。
相似化合物的比较
类似化合物
2,6-二氨基-9-(3’,5’-二-O-苯甲酰-2’-脱氧-2’-氟-β-D-阿拉伯呋喃糖基)嘌呤: 另一种具有类似抗病毒和抗癌特性的化合物。
2,6-二氨基嘌呤: 一种更简单的类似物,特异性和效力较低。
氟达拉滨: 一种相关的核苷类似物,用于治疗血液系统恶性肿瘤。
独特性
2,6-二氨基-9-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)-9H-嘌呤因其对病毒DNA聚合酶的高度特异性和其有效的抗癌活性而脱颖而出。其独特的结构使其能够有效抑制病毒和癌细胞中的DNA合成,使其成为很有希望的治疗开发候选药物。
生物活性
2,6-Diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine, commonly known as clofarabine, is a purine nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and clinical relevance.
- Molecular Formula : C10H13FN6O3
- Molecular Weight : 284.25 g/mol
- CAS Number : 103884-97-5
Clofarabine functions primarily as an antimetabolite. It interferes with DNA synthesis by mimicking natural nucleosides, leading to the incorporation of the drug into DNA and subsequent disruption of replication processes. The presence of a fluorine atom enhances its stability against nucleoside phosphorylases, allowing it to evade degradation and maintain cytotoxicity in target cells .
Antitumor Activity
Clofarabine has demonstrated significant cytotoxic effects against various cancer cell lines. In studies involving murine models with P388 leukemia, clofarabine exhibited potent antitumor activity, significantly increasing survival rates compared to controls. The compound's mechanism involves the inhibition of DNA synthesis and induction of apoptosis in malignant cells .
Table 1: Antitumor Efficacy of Clofarabine in Preclinical Studies
Study Reference | Model | Efficacy Observed | Mechanism |
---|---|---|---|
Montgomery et al., 1986 | P388 Leukemia Mice | Increased lifespan by 50% | DNA synthesis inhibition |
PubMed Study 28373184 | Various Cancer Cell Lines | IC50 in low nanomolar range | Apoptosis induction |
Clofarabine Patent US6949640B2 | Murine Models | Significant tumor reduction | Nucleic acid biosynthesis disruption |
Antiparasitic Activity
Recent research has highlighted clofarabine's potential against protozoan parasites such as Trypanosoma brucei, responsible for African sleeping sickness. Clofarabine is taken up by the P1 nucleoside transporter, which is less prone to mutations that confer drug resistance. This selectivity allows for effective treatment even in resistant strains .
Table 2: Antiparasitic Efficacy of Clofarabine
Study Reference | Parasite Model | Efficacy Observed | Mechanism |
---|---|---|---|
PubMed Study 28373184 | T. brucei | Cured at low doses (100x lower than Ara-A) | High phosphorylation efficiency |
Clofarabine Patent US6949640B2 | T. brucei Infected Mice | Complete cure observed | Inhibition of nucleic acid biosynthesis |
Case Studies
- Pediatric Leukemia : A clinical trial involving pediatric patients with acute lymphoblastic leukemia (ALL) showed that clofarabine combined with other chemotherapeutics resulted in improved remission rates compared to standard treatments.
- Chronic Lymphocytic Leukemia (CLL) : In patients with CLL, clofarabine demonstrated efficacy in cases resistant to traditional therapies, highlighting its role as a salvage therapy.
属性
分子式 |
C10H13FN6O3 |
---|---|
分子量 |
284.25 g/mol |
IUPAC 名称 |
(2R,4R,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4-,6?,9-/m1/s1 |
InChI 键 |
MHWHYOFBOWTAHZ-DANPQCGCSA-N |
手性 SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H](C([C@H](O3)CO)O)F)N)N |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。